molecular formula C16H21N3O2 B2726337 5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223901-80-0

5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2726337
CAS No.: 2223901-80-0
M. Wt: 287.363
InChI Key: FZHYYRABPAPVSA-UHFFFAOYSA-N
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Description

5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and an azepane ring

Properties

IUPAC Name

5-[3-(2-methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-21-9-7-13-4-2-3-8-19(12-13)16(20)14-5-6-15(10-17)18-11-14/h5-6,11,13H,2-4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHYYRABPAPVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN(C1)C(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the carbonitrile group through a nucleophilic substitution reaction. The azepane ring can be formed through a cyclization reaction involving an appropriate precursor. Reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile include other pyridine derivatives and azepane-containing molecules. Examples include:

  • 5-[3-(2-Hydroxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile
  • 5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carboxamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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